![molecular formula C21H22O6 B016687 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol CAS No. 156715-23-0](/img/structure/B16687.png)
1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol
Overview
Description
“1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol” is a chemical compound that is typically utilized as a key ingredient in the development of groundbreaking medications . It is praised for its antidiabetic properties .
Molecular Structure Analysis
The linear formula of “1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol” is C13H14O4 . Its CAS Number is 63598-36-7 and its molecular weight is 234.254 .
Scientific Research Applications
Biomedical Research
“1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol” is primarily used in biomedical research . It serves as a precursor in the synthesis of C-glycoside analogs .
Diabetes Research
This compound is used in diabetes research . It is investigated as an inhibitor of glycogen phosphorylase, a target enzyme for type 2 diabetes .
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Glucose Management
This compound facilitates effective glucose management . It selectively targets alpha-glucosidase enzymes, an important regulatory mechanism for optimal blood sugar levels in the body of patients afflicted with diabetes .
Mechanism of Action
Target of Action
The primary target of 1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol is the alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus regulating blood sugar levels in the body .
Mode of Action
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol interacts with its targets by selectively inhibiting the alpha-glucosidase enzymes . This inhibition slows down the breakdown of carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting alpha-glucosidase enzymes . This results in a slower breakdown of carbohydrates and a subsequent decrease in the rate of glucose absorption. The downstream effect is a reduction in postprandial (after meal) blood glucose levels .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels . By inhibiting alpha-glucosidase enzymes, the compound slows down carbohydrate digestion, leading to a more gradual increase in blood glucose levels after meals . This can help manage blood glucose levels in patients with diabetes .
Safety and Hazards
When handling “1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[(4aR,7S,8R,8aS)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-13-7-9-14(10-8-13)20(23)26-16-11-24-17-12-25-21(27-19(17)18(16)22)15-5-3-2-4-6-15/h2-10,16-19,21-22H,11-12H2,1H3/t16-,17+,18+,19+,21?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFGXGYVNALIEZ-HKJWYARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2CO[C@@H]3COC(O[C@H]3[C@@H]2O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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